Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound characterized by a fused cyclopropane-pyrrolidine ring system (azabicyclo[3.1.0]hexane core). The molecule features:
- Trifluoromethyl (CF₃) group at position 6, enhancing lipophilicity and metabolic stability.
- Methyl ester at position 3, which can influence solubility and serve as a prodrug moiety.
- Stereochemistry: The compound is often synthesized with specific stereochemical configurations, such as (1S,3S,5S,6S), which are critical for biological activity .
Properties
Molecular Formula |
C8H10F3NO2 |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C8H10F3NO2/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11/h3-6,12H,2H2,1H3 |
InChI Key |
LIRVRIJXYGMRMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2C(C2N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Scientific Research Applications
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a complex organic compound featuring a unique bicyclic structure, a trifluoromethyl group, and an azabicyclohexane core. It has a molecular weight of approximately 245.63 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes, suggesting applications in drug development due to its interactions with specific enzymes and receptors.
Synthesis and Reactions
The synthesis of this compound hydrochloride typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution.
Scientific Research Applications
This compound hydrochloride has diverse applications, particularly in medicinal chemistry and biochemical research.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-fluoro-2-azabicyclo[3.1.0]hexane-3-carboxylate | Contains a fluoro group instead of trifluoromethyl | Less lipophilic than the trifluoromethyl variant |
| Methyl 6-(difluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate | Contains a difluoromethyl group | Intermediate lipophilicity compared to trifluoromethyl |
| Methyl 6-(trichloromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate | Contains a trichloromethyl group | Potentially different reactivity due to chlorine atoms |
Mechanism of Action
The mechanism of action for methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of its target pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations
Table 1: Substituent Comparisons
- Trifluoromethyl vs. Methyl : The CF₃ group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity (logP ≈ 2.5) compared to dimethyl substituents (logP ≈ 1.8), favoring membrane permeability .
- Ester Variations : Methyl esters (target compound) offer faster hydrolysis rates in vivo than tert-butyl esters, which are often used as protective groups in synthesis .
Ring System Modifications
Table 2: Core Structure Modifications
- Ketone vs. Ester : The ketone () lacks the ester’s hydrolytic liability, making it more stable under physiological conditions but less versatile as a prodrug.
Stereochemical and Functional Group Differences
Key Observations :
- Stereochemistry : The (1S,3S,5S,6S) configuration in the target compound () contrasts with (1R,5S,6r) in tert-butyl derivatives (), leading to divergent biological activities due to spatial orientation .
- Carboxylic Acid vs. Ester : 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl () ionizes at physiological pH, improving water solubility but reducing cell permeability compared to the methyl ester .
Pharmacological Relevance
- Enzyme Inhibition : The CF₃ group in the target compound may enhance binding to Zn²⁺-dependent deubiquitinases (DUBs), as seen in ’s molecular glues .
- Peptide Mimetics : Derivatives like (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate () are explored as rigid proline analogs in peptide synthesis .
Biological Activity
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate, identified by CAS number 1822598-17-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effectiveness against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 209.17 g/mol. The structure includes a bicyclic framework that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 1822598-17-3 |
| Molecular Formula | C8H10F3NO2 |
| Molecular Weight | 209.17 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Recent studies have indicated that compounds containing the azabicyclo[3.1.0]hexane framework exhibit significant antitumor activity. For instance, a series of heterocyclic compounds related to this structure were evaluated for their antiproliferative effects on various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cells.
Key Findings:
- IC50 Values : The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM across the tested cell lines, indicating potent antiproliferative effects .
- Cell Cycle Arrest : Treatment with these compounds resulted in significant alterations in the distribution of cells across different phases of the cell cycle, particularly an accumulation in the SubG1 phase and induction of apoptosis .
- Morphological Changes : Confocal microscopy revealed that actin filaments were disrupted in up to 90% of HeLa cells treated with the most active compounds, suggesting profound morphological changes associated with reduced cell motility .
The biological activity of this compound is hypothesized to involve several key mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can induce both early and late apoptosis in cancer cells, as evidenced by Annexin V-FITC/DAPI staining techniques .
- Impact on Tumor Suppressor Proteins : Research suggests that compounds with this bicyclic structure may interact with tumor protein p53 and affect signaling pathways such as STAT3/p-STAT3-JAK2/p-JAK2, which are critical in cancer progression .
Case Studies
A notable case study involved the evaluation of this compound against CT26 tumor growth in Balb/C mice. Preliminary in vivo experiments demonstrated a significant reduction in tumor growth dynamics, supporting the compound's potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate, and what challenges arise in stereochemical control?
- Methodology : The synthesis of bicyclic azabicyclo compounds often involves cyclization strategies, such as Simmons-Smith reactions for ring closure or enamine formation. For example, thermal cyclization of L-glutamic acid derivatives with methylene bromide can yield bicyclic frameworks, but trifluoromethyl groups require careful handling due to their electron-withdrawing effects . Reaction optimization (e.g., solvent choice, temperature) is critical to minimize byproducts.
- Data :
| Step | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Methylene bromide, THF | 45–60 | |
| Trifluoromethylation | CF₃Cu, DMF | 30–40 |
Q. How is the structural conformation of this compound characterized, and what techniques validate its stereochemistry?
- Methodology : X-ray crystallography is the gold standard for confirming bicyclic structures and stereochemistry. NMR (¹H, ¹³C, and ¹⁹F) is used to analyze electronic environments, with coupling constants revealing ring strain and substituent orientation. For instance, vicinal coupling constants (³J) in bicyclo[3.1.0] systems typically range between 4–6 Hz due to constrained geometry .
- Validation : Compare experimental data with computational models (e.g., DFT) for bond angles and dihedral angles .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Accelerated stability studies in buffers (pH 1–13) and thermal gravimetric analysis (TGA) assess degradation. The ester group is prone to hydrolysis under alkaline conditions, while the trifluoromethyl group enhances thermal stability. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below –20°C .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Mechanistic Insight : The –CF₃ group acts as a strong electron-withdrawing substituent, activating the bicyclic core toward electrophilic substitution but deactivating it toward nucleophilic attacks. Computational studies (e.g., Fukui indices) can predict reactive sites. For example, the carboxylate moiety may serve as a directing group in Suzuki-Miyaura couplings .
- Experimental Data :
| Reaction Type | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 55 | Ortho > Para |
| Buchwald-Hartwig | Pd₂(dba)₃ | 40 | Meta |
Q. What strategies optimize enantioselective synthesis for pharmacological applications?
- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can induce stereocontrol. For bicyclo[3.1.0] systems, kinetic resolution during ring closure is critical. Recent studies highlight Rh-catalyzed [2+1] cycloadditions with >90% ee .
- Case Study : Use of (R)-BINAP ligands in cyclopropanation improved enantiomeric excess from 70% to 92% .
Q. How can computational models predict metabolic pathways and toxicity profiles?
- Approach : Molecular docking (e.g., CYP450 isoforms) and ADMET prediction tools (e.g., SwissADME) assess metabolic stability. The ester group is likely hydrolyzed to carboxylic acid in vivo, while the trifluoromethyl group may reduce hepatic clearance .
- Data :
| Parameter | Prediction | Experimental Validation |
|---|---|---|
| LogP | 1.8 | 1.7 (HPLC) |
| CYP3A4 Substrate | Yes | Microsomal assay pending |
Contradictions and Resolution
- Stereochemical Discrepancies : reports high yields for thermal cyclization, while notes lower yields due to competing side reactions. Resolution: Use low-temperature conditions (–78°C) and slow reagent addition to favor kinetic over thermodynamic products .
- Biological Activity : While similar bicyclic compounds show enzyme inhibition (), the trifluoromethyl group’s impact remains unclear. Resolution: Conduct comparative assays with/without –CF₃ substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
